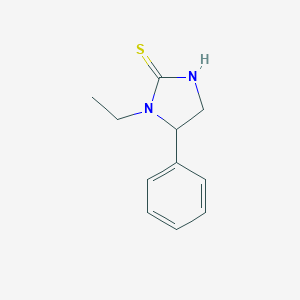
1-Ethyl-5-phenyl-2-imidazolidinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de resminostat es un inhibidor de la histona desacetilasa administrado por vía oral. Ha demostrado potencial como una terapia novedosa para un amplio espectro de indicaciones oncológicas, tanto como monoterapia como en combinación con otros fármacos anticancerígenos . Este compuesto es particularmente selectivo para las enzimas histona desacetilasa de clase I, IIb y IV, con una marcada especificidad hacia la inhibición de la proteína histona desacetilasa 6, que está activa en la metástasis .
Métodos De Preparación
La síntesis del clorhidrato de resminostat implica varios pasos. El nombre IUPAC preferido para el resminostat es (2E)-3-(1-{4-[(dimetilamino)metil]benceno-1-sulfonil}-1H-pirrol-3-il)-N-hidroxoprop-2-enamida Los métodos de producción industrial no se detallan ampliamente en la literatura pública, pero la síntesis generalmente sigue protocolos estándar de síntesis orgánica que involucran múltiples pasos de reacción y procesos de purificación .
Análisis De Reacciones Químicas
El clorhidrato de resminostat experimenta diversas reacciones químicas, que incluyen:
Oxidación y reducción: Estas reacciones son menos comunes para el clorhidrato de resminostat debido a su estructura estable.
Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente en el grupo dimetilamino.
Hidrólisis: La porción de ácido hidroxámico puede hidrolizarse en condiciones ácidas o básicas. Los reactivos comunes utilizados en estas reacciones incluyen ácidos o bases fuertes para la hidrólisis y catalizadores específicos para reacciones de sustitución.
Aplicaciones Científicas De Investigación
El clorhidrato de resminostat se ha estudiado ampliamente por sus aplicaciones en varios campos:
Química: Se utiliza como un compuesto modelo para estudiar la inhibición de la histona desacetilasa.
Biología: El compuesto se utiliza para estudiar la regulación de la expresión genética y la diferenciación celular.
Medicina: El clorhidrato de resminostat se está investigando por su potencial en el tratamiento de varios cánceres, incluido el linfoma cutáneo de células T, el carcinoma hepatocelular y el linfoma de Hodgkin
Mecanismo De Acción
El clorhidrato de resminostat ejerce sus efectos al inhibir las enzimas histona desacetilasa, lo que lleva a la acumulación de histonas acetiladas y proteínas no histónicas. Esto da como resultado cambios en los niveles de expresión genética en las células tumorales y la desregulación de las vías involucradas en la diferenciación celular, como la señalización WNT . El compuesto también aumenta la inmunogenicidad de los tumores al aumentar el reconocimiento y la eliminación de las células asesinas naturales, y al aumentar la expresión y presentación de antígenos asociados al tumor .
Comparación Con Compuestos Similares
El clorhidrato de resminostat es único debido a su selectividad para las enzimas histona desacetilasa de clase I, IIb y IV, en particular la histona desacetilasa 6 . Los compuestos similares incluyen:
Pracinostat: Otro inhibidor de la histona desacetilasa con un rango más amplio de inhibición enzimática.
Vorinostat: Un inhibidor de la histona desacetilasa utilizado en el tratamiento del linfoma cutáneo de células T.
Panobinostat: Un potente inhibidor de la histona desacetilasa utilizado en combinación con otros fármacos para tratar el mieloma múltiple.
El clorhidrato de resminostat destaca por su actividad específica contra la histona desacetilasa 6, que es crucial en la metástasis, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .
Propiedades
Número CAS |
186424-03-3 |
|---|---|
Fórmula molecular |
C11H14N2S |
Peso molecular |
206.31 g/mol |
Nombre IUPAC |
1-ethyl-5-phenylimidazolidine-2-thione |
InChI |
InChI=1S/C11H14N2S/c1-2-13-10(8-12-11(13)14)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,12,14) |
Clave InChI |
QYRDJEMXRZWICF-UHFFFAOYSA-N |
SMILES |
CCN1C(CNC1=S)C2=CC=CC=C2 |
SMILES canónico |
CCN1C(CNC1=S)C2=CC=CC=C2 |
Sinónimos |
1-Ethyl-5-phenyl-2-imidazolidinethione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















